![molecular formula C10H17NO3 B105576 (4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol CAS No. 60204-53-7](/img/structure/B105576.png)
(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not mentioned in the available literature .Physical And Chemical Properties Analysis
The compound has a molecular weight of 183.24700 and a density of 1.15g/cm3. It has a boiling point of 225.8ºC at 760 mmHg. The molecular formula is C10H17NO2 .Wissenschaftliche Forschungsanwendungen
Methanol in Biological Systems
Methanol Metabolism and Gene Regulation : Methanol is metabolized in mammals, including humans, where it can influence gene activity. Studies have shown that methanol, when converted to formaldehyde by alcohol dehydrogenase, can affect gene expression related to detoxification processes and the regulation of alcohol/aldehyde dehydrogenases gene clusters. This suggests methanol and its derivatives might be used to study gene regulation and the metabolic pathways involved in detoxification processes in mammals (Komarova et al., 2014).
Methanol as a Signaling Molecule : Methanol emitted by wounded plants has been found to function as a signaling molecule for plant-to-plant and plant-to-animal communication. This indicates potential research applications of methanol and its derivatives in studying inter-organism communication and the underlying molecular mechanisms (Dorokhov et al., 2012).
Methanol Detoxification Mechanisms : The enzymatic pathways involved in methanol detoxification, such as those mediated by alcohol dehydrogenase and catalase, provide insights into how organisms manage toxic compounds. Research on methanol and similar compounds can contribute to understanding detoxification mechanisms and the role of different enzymes in this process (Tephly et al., 1964).
Antioxidative and Neuroprotective Properties
Antioxidative Activities : Compounds with antioxidative properties, like those derived from methanol extracts, have been studied for their ability to protect against oxidative stress and related cellular damage. Such research applications include evaluating the protective effects of methanol-derived compounds against oxidative damage in biological systems (Ha et al., 2000).
Neuroprotective Effects : Methanol extracts from certain plants have shown neuroprotective activities, suggesting that methanol and its derivatives might be useful in researching neurodegenerative diseases and potential therapeutic agents. Studies have demonstrated the neuroprotective effects of methanol-derived compounds in models of brain damage, indicating their potential in neuroscience research (Largeron et al., 2001).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1,7-dimethyl-2,6-dioxa-10-azatricyclo[5.2.1.04,10]decan-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-8-3-4-9(2)11(8)10(5-12,6-13-8)7-14-9/h12H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKUYHJTKOEMBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3(N1C(CO2)(CO3)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60314054 |
Source


|
| Record name | (4a,6a-Dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60314054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol | |
CAS RN |
60204-53-7 |
Source


|
| Record name | 60204-53-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4a,6a-Dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60314054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

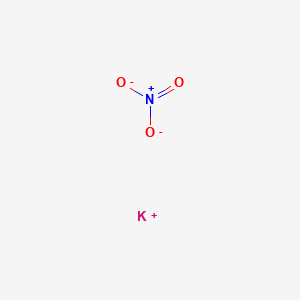
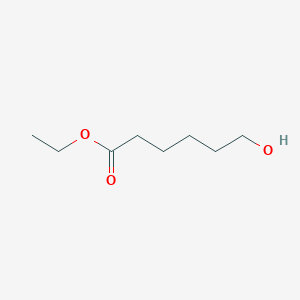
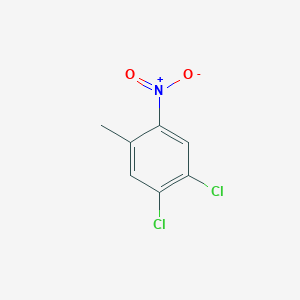
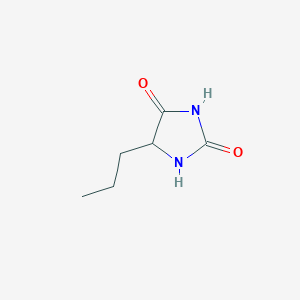

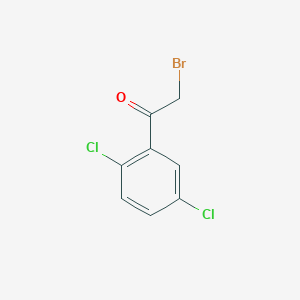
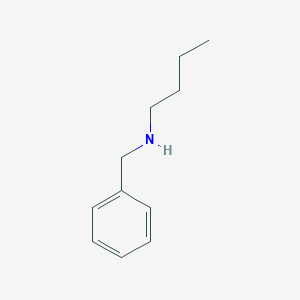
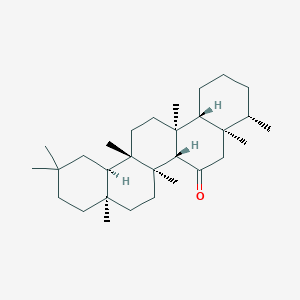
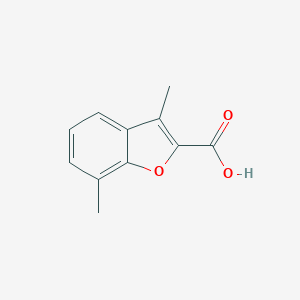
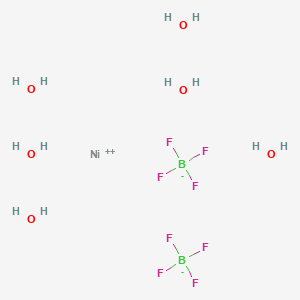
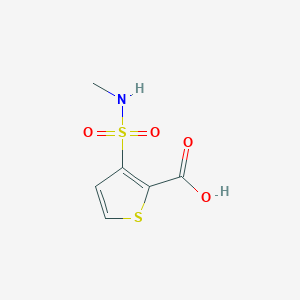

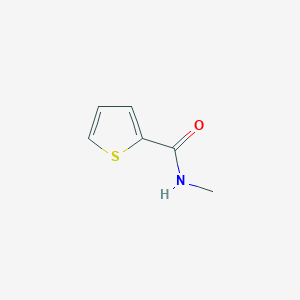
![Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide](/img/structure/B105524.png)